Cas no 92279-87-3 (N-methyl-3,4-methylenedioxyphenylisobutylamine)
92279-87-3 structure
Product Name:N-methyl-3,4-methylenedioxyphenylisobutylamine
CAS No:92279-87-3
MF:C12H17NO2
MW:207.268883466721
CID:998319
PubChem ID:130058
Update Time:2025-04-20
N-methyl-3,4-methylenedioxyphenylisobutylamine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-3,4-methylenedioxyphenylisobutylamine
- N-methyl-N-(2-methylpropyl)-1,3-benzodioxol-5-amine
- 92279-87-3
- HMDMA
- 108248-08-4
- Propylamine, N,1-dimethyl-3-(3,4-methylenedioxyphenyl)-
- DTXSID00910655
- N,alpha-dimethyl-1,3-benzodioxole-5-propanamine
- N-METHYL-N-(2-METHYLPROPYL)-2H-1,3-BENZODIOXOL-5-AMINE
- 1,3-Benzodioxole-5-propanamine, N,alpha-dimethyl-, (+-)-
-
- Inchi: 1S/C12H17NO2/c1-9(2)7-13(3)10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,7-8H2,1-3H3
- InChI Key: PUKMCMUXXJZVNY-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)N(C)CC(C)C
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 21.7Ų
N-methyl-3,4-methylenedioxyphenylisobutylamine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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